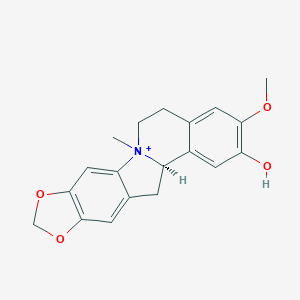
Cryptowoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryptowoline is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a naturally occurring alkaloid that is found in the leaves of Cryptolepis sanguinolenta, a plant native to West Africa. Cryptowoline has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis Applications in Organic Chemistry
Cryptowoline, as a natural product, has garnered attention in the field of organic chemistry for its synthesis applications. Researchers have developed efficient methods to synthesize indolo[2,1-a]isoquinolines, a class of compounds where cryptowoline belongs. For instance, Wu, Lin, and Tian (2022) demonstrated a nickel-catalyzed Mizoroki-Heck/amination cascade reaction, which offers a straightforward synthesis pathway for cryptowoline from readily available starting materials (Wu, Lin, & Tian, 2022). Furthermore, Orito, Harada, Uchiito, and Tokuda (2000) provided another facile route to synthesize indolo[2,1-a]isoquinolines, eventually leading to the formal synthesis of cryptowoline (Orito, Harada, Uchiito, & Tokuda, 2000).
Propiedades
Número CAS |
15583-51-4 |
|---|---|
Nombre del producto |
Cryptowoline |
Fórmula molecular |
C19H20NO4+ |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-11-6-17(22-2)16(21)8-13(11)15(20)5-12-7-18-19(9-14(12)20)24-10-23-18/h6-9,15H,3-5,10H2,1-2H3/p+1/t15-,20?/m1/s1 |
Clave InChI |
IKSFKQZQIJEJKE-IWPPFLRJSA-O |
SMILES isomérico |
C[N+]12CCC3=CC(=C(C=C3[C@H]1CC4=CC5=C(C=C24)OCO5)O)OC |
SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC5=C(C=C24)OCO5)O)OC |
SMILES canónico |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC5=C(C=C24)OCO5)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



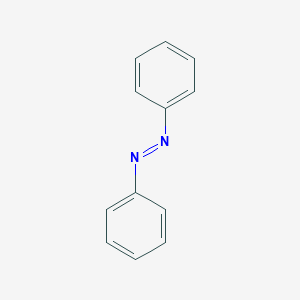
![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)



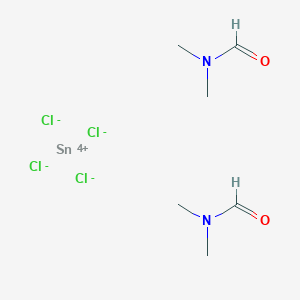
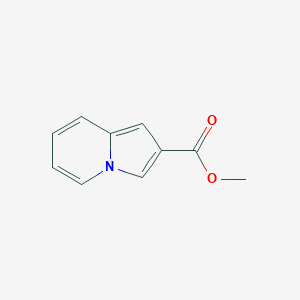
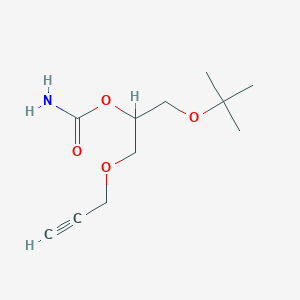
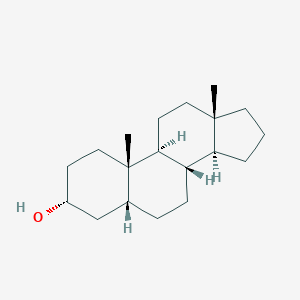
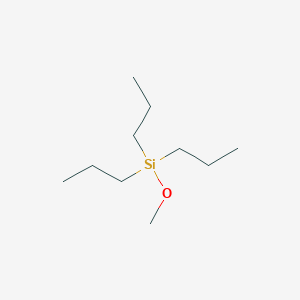
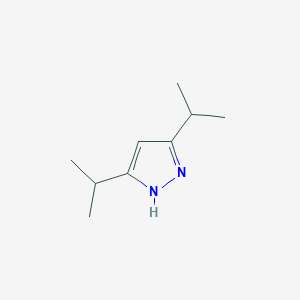
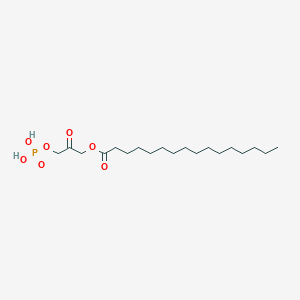
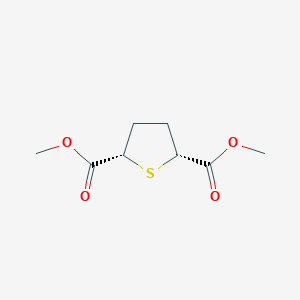
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)